molecular formula C16H13N3O3S B11651716 Pyrimidine-4,6-dione, hexahydro-1-(3-methoxyphenyl)-5-(2-pyrrolylmethylene)-2-thioxo-

Pyrimidine-4,6-dione, hexahydro-1-(3-methoxyphenyl)-5-(2-pyrrolylmethylene)-2-thioxo-

Cat. No.: B11651716
M. Wt: 327.4 g/mol
InChI Key: LKRFXWAOGSGYPD-NTMALXAHSA-N
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Description

Pyrimidine-4,6-dione, hexahydro-1-(3-methoxyphenyl)-5-(2-pyrrolylmethylene)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the synthesis might involve:

    Condensation Reaction: Combining 3-methoxybenzaldehyde, ethyl acetoacetate, and thiourea under acidic conditions.

    Cyclization: Formation of the pyrimidine ring through cyclization.

    Functionalization: Introducing the pyrrolylmethylene group through a subsequent reaction with pyrrole.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature Control: Maintaining specific temperatures to ensure proper reaction kinetics.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while reduction could lead to a more reduced form.

Scientific Research Applications

Chemistry

Pyrimidine derivatives are widely studied in organic chemistry for their unique reactivity and potential as building blocks for more complex molecules.

Biology

In biological research, these compounds are often investigated for their interactions with biological macromolecules like DNA and proteins.

Medicine

Pyrimidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents for various diseases, including cancer, viral infections, and inflammatory conditions.

Industry

In the industrial sector, these compounds can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H13N3O3S/c1-22-12-6-2-5-11(9-12)19-15(21)13(14(20)18-16(19)23)8-10-4-3-7-17-10/h2-9,21H,1H3,(H,18,20,23)/b10-8-

InChI Key

LKRFXWAOGSGYPD-NTMALXAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=S)/C=C\3/C=CC=N3)O

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=S)C=C3C=CC=N3)O

Origin of Product

United States

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